molecular formula C18H26N4O6S B2825799 N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 1105215-87-9

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No. B2825799
CAS RN: 1105215-87-9
M. Wt: 426.49
InChI Key: VQQFWTVUVNOIIM-UHFFFAOYSA-N
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Description

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C18H26N4O6S and its molecular weight is 426.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of new heterocyclic compounds, including derivatives of 1,3-oxazolidine and morpholine, has been reported, demonstrating the chemical versatility and potential for creating novel therapeutic agents. These compounds have been studied for their biological activities, showing the importance of structural modifications in enhancing biological effects (Tlekhusezh, Badovskaya, & Tyukhteneva, 1996).

Antimicrobial and Antibacterial Activities

  • Oxazolidinones, including compounds related to the morpholine derivative, have been studied for their antimicrobial properties. For instance, novel oxazolidinone antibacterial agents have been evaluated, indicating their potential in treating infections caused by resistant bacteria (Zurenko et al., 1996).

Potential Therapeutic Applications

  • Compounds with structural features similar to the target compound have been investigated for various therapeutic applications, including as antidepressants and for their selective serotonin re-uptake inhibitory and 5-HT2A receptor antagonistic activities. This suggests potential applications in treating depression and other psychiatric disorders (Takeuchi et al., 1997).

Molecular Docking and Structure-Activity Relationships

  • The synthesis and molecular docking of thiazolidinone derivatives, including morpholine moieties, have been carried out to evaluate their anti-inflammatory properties. This highlights the importance of structural analysis and computational studies in understanding the mechanism of action and enhancing the therapeutic efficacy of these compounds (Nikalje, Hirani, & Nawle, 2015).

properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O6S/c1-27-16-4-3-14(22-6-2-12-29(22,25)26)13-15(16)20-18(24)17(23)19-5-7-21-8-10-28-11-9-21/h3-4,13H,2,5-12H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQFWTVUVNOIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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